1-Propanone, 3-hydroxy-1,3,3-triphenyl-
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Overview
Description
1-Propanone, 3-hydroxy-1,3,3-triphenyl- is an organic compound with the molecular formula C21H18O2. It is a white to pale yellow solid with a characteristic odor. This compound is known for its unique structure, which includes a hydroxyl group and three phenyl groups attached to a propanone backbone .
Preparation Methods
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be synthesized through various methods. One common synthetic route involves the reaction of ethyl benzoate with bromoacetone in the presence of sodium hydroxide. This reaction yields 3-hydroxy-1-phenylpropanone, which can then be further reacted to form 1-Propanone, 3-hydroxy-1,3,3-triphenyl- . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanone, 3-hydroxy-1,3,3-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Scientific Research Applications
1-Propanone, 3-hydroxy-1,3,3-triphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: It is used in the manufacture of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
1-Propanone, 3-hydroxy-1,3,3-triphenyl- can be compared with similar compounds such as:
1-Propanone, 1,3,3-triphenyl-: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: This compound has an additional hydroxyl group on the phenyl ring, which can alter its chemical properties and reactivity. The presence of the hydroxyl group in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- makes it unique and more versatile in various chemical reactions.
Properties
CAS No. |
6624-02-8 |
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Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-hydroxy-1,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI Key |
NWFJIBVQGLMVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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